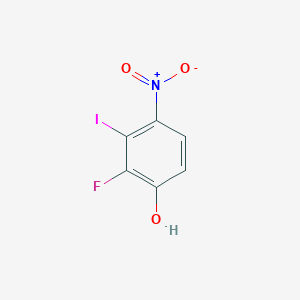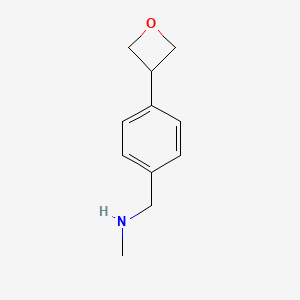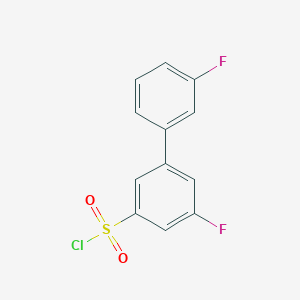
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride is a fluorinated arylsulfonyl chloride. This compound is known for its unique chemical structure, which includes two fluorine atoms attached to a benzene ring and a sulfonyl chloride group. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluoroaniline with sulfuric acid and sodium nitrite to form 3-fluorobenzenesulfonyl chloride. This intermediate is then reacted with 3-fluorophenyl magnesium bromide to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Applications De Recherche Scientifique
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobenzenesulfonyl chloride: A simpler analog with a single fluorine atom.
3-Bromo-5-(3-fluorophenyl)benzenesulfonyl chloride: Contains a bromine atom instead of a second fluorine.
3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a second fluorine.
Uniqueness
3-Fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride is unique due to the presence of two fluorine atoms, which can influence its reactivity and the types of reactions it undergoes
Propriétés
Formule moléculaire |
C12H7ClF2O2S |
|---|---|
Poids moléculaire |
288.70 g/mol |
Nom IUPAC |
3-fluoro-5-(3-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-6-9(5-11(15)7-12)8-2-1-3-10(14)4-8/h1-7H |
Clé InChI |
NSVSNYQWNFCZKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


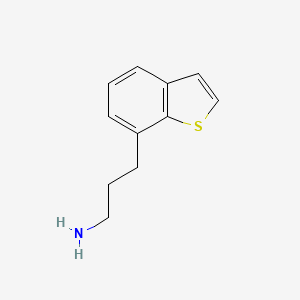
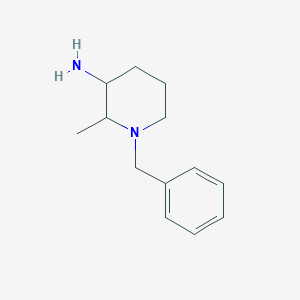

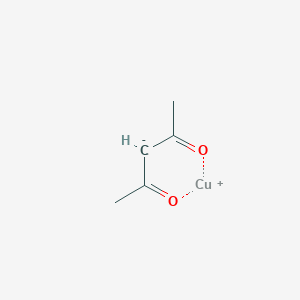




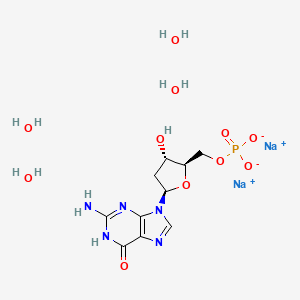
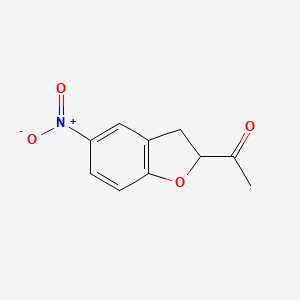
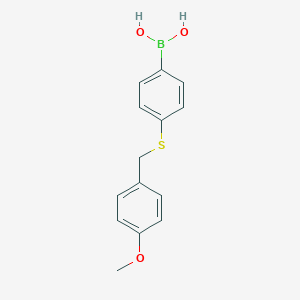
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
